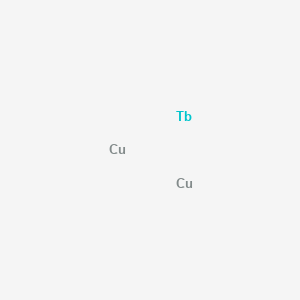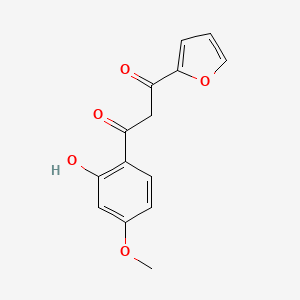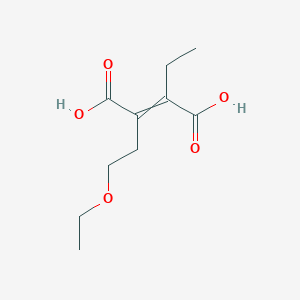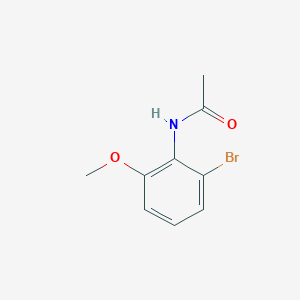
Quinoline, 5,6,7,8-tetrahydro-2-methyl-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 5,6,7,8-tetrahydro-2-methyl-, 1-oxide is a nitrogen-based heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its significant role in medicinal and industrial chemistry. This compound is characterized by the presence of a quinoline ring system that is partially hydrogenated and substituted with a methyl group and an oxide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 5,6,7,8-tetrahydro-2-methyl-, 1-oxide typically involves the hydrogenation of quinoline derivatives. One common method includes dissolving 2-methylquinoline in acetic acid and adding hydrogen peroxide. The mixture is then heated to 80°C and stirred for several hours to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of eco-friendly and reusable catalysts, as well as solvent-free reaction conditions, is emphasized to ensure greener and more sustainable chemical processes .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 5,6,7,8-tetrahydro-2-methyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinoline oxides.
Reduction: It can be reduced back to its parent quinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the nitrogen atom in the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include different quinoline derivatives, such as 5,6,7,8-tetrahydroquinoline and its various substituted forms .
Wissenschaftliche Forschungsanwendungen
Quinoline, 5,6,7,8-tetrahydro-2-methyl-, 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Quinoline, 5,6,7,8-tetrahydro-2-methyl-, 1-oxide involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound, known for its wide range of applications in medicinal chemistry.
6-Methylquinoline: Another derivative with similar chemical properties but different biological activities.
5,6,7,8-Tetrahydroquinoline: A partially hydrogenated form of quinoline with different reactivity and applications.
Uniqueness
Quinoline, 5,6,7,8-tetrahydro-2-methyl-, 1-oxide is unique due to its specific substitution pattern and the presence of an oxide group. This gives it distinct chemical and biological properties compared to other quinoline derivatives .
Eigenschaften
CAS-Nummer |
6469-73-4 |
|---|---|
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
2-methyl-1-oxido-5,6,7,8-tetrahydroquinolin-1-ium |
InChI |
InChI=1S/C10H13NO/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
QADHFSIXMDYMMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[N+](C2=C(CCCC2)C=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


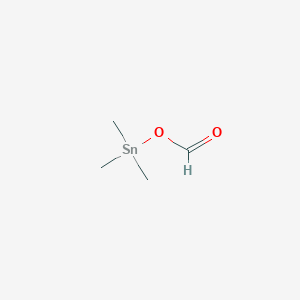



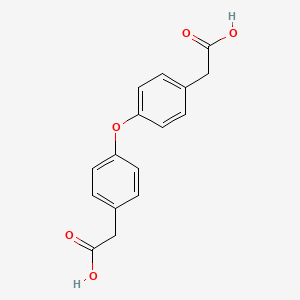

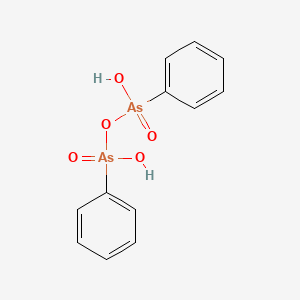
![[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14725734.png)
